molecular formula C17H25N3O3 B2627082 2-Cyclohexyl-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034254-64-1

2-Cyclohexyl-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2627082
CAS No.: 2034254-64-1
M. Wt: 319.405
InChI Key: YDJJBKHIKFTCTI-UHFFFAOYSA-N
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Description

2-Cyclohexyl-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a complex organic compound that features a cyclohexyl group, a pyrrolidine ring, and a methoxypyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrrolidine ring, followed by the introduction of the methoxypyrazine moiety through an etherification reaction. The final step involves the attachment of the cyclohexyl group via a Friedel-Crafts acylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups such as halides or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is desired.

    Industry: It may find applications in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone is not fully understood, but it is believed to involve interactions with specific molecular targets. These interactions could modulate various biological pathways, leading to the observed effects. Further research is needed to elucidate the exact mechanisms and identify the key molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclohexyl-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propanone
  • 2-Cyclohexyl-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)butanone

Uniqueness

Compared to similar compounds, 2-Cyclohexyl-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

IUPAC Name

2-cyclohexyl-1-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-22-15-10-18-11-16(19-15)23-14-7-8-20(12-14)17(21)9-13-5-3-2-4-6-13/h10-11,13-14H,2-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJJBKHIKFTCTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)OC2CCN(C2)C(=O)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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